4-phenoxy-N-pyridin-4-ylbutanamide
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Overview
Description
4-phenoxy-N-pyridin-4-ylbutanamide is an organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further connected to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-pyridin-4-ylbutanamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through the reaction of phenol with an appropriate halide under basic conditions.
Pyridine Ring Formation: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Amide Bond Formation: The final step involves the formation of the amide bond between the pyridine ring and the butanamide chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-pyridin-4-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-pyridin-4-ylbutanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the phenoxy group.
2-phenoxy-N-pyridin-4-ylbutanamide: A closely related compound with similar chemical properties.
Uniqueness
4-phenoxy-N-pyridin-4-ylbutanamide is unique due to the presence of both the phenoxy group and the pyridine ring, which confer specific chemical and biological properties. Its dual inhibitory activity against VEGFR-2 and c-Met distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-phenoxy-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-13-8-10-16-11-9-13)7-4-12-19-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,16,17,18) |
InChI Key |
NDNALXZHTMNZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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